4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine

Description

Properties

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3,4-dimethoxyphenyl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2/c1-25-19-8-5-17(13-20(19)26-2)14-22-24-11-9-23(10-12-24)15-16-3-6-18(21)7-4-16/h3-8,13-14H,9-12,15H2,1-2H3/b22-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNAAJINVCSSVRV-HYARGMPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

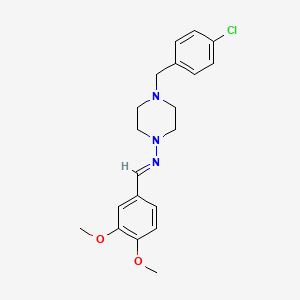

Chemical Structure

The compound features a piperazine core substituted with a chlorobenzyl group and a dimethoxybenzylidene moiety. Its structure can be represented as follows:

The biological activity of 4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine is primarily attributed to its interactions with various biological targets:

- Monoamine Oxidase Inhibition : The compound has been identified as a potential inhibitor of monoamine oxidase (MAO), particularly MAO-B. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and neuroprotection .

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties by inducing the Nrf2 pathway, which plays a significant role in cellular defense against oxidative stress .

Biological Assays and Findings

Various assays have been conducted to evaluate the biological activity of this compound. Key findings include:

- Cytotoxicity : In vitro studies have shown that 4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine exhibits cytotoxic effects against different cancer cell lines. For example, it demonstrated significant inhibition of cell proliferation in SW480 and HCT116 colorectal cancer cells with IC50 values indicating potent activity .

- Neuroprotective Effects : The compound has shown promise in neuroprotective assays, where it effectively reduced neuronal cell death induced by oxidative stress in cultured neurons. This suggests potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Colorectal Cancer Treatment : A study involving xenograft models demonstrated that treatment with the compound led to tumor regression and reduced expression of Ki67, a marker for cell proliferation. This positions the compound as a candidate for further development in cancer therapy .

- Neurodegenerative Disease Models : In models of Parkinson's disease, the compound exhibited protective effects on dopaminergic neurons, suggesting its utility in treating conditions characterized by dopaminergic degeneration .

Data Summary

The following table summarizes key biological activities and findings related to 4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine:

Scientific Research Applications

Medicinal Applications

-

Antidepressant Activity :

- Research has indicated that compounds similar to 4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine exhibit potential antidepressant effects. The piperazine moiety is known for its role in various psychoactive drugs, suggesting that this compound may influence serotonin receptors, akin to other piperazine derivatives .

-

Antitumor Properties :

- Studies have demonstrated that related benzylidene derivatives possess cytotoxic activity against various cancer cell lines. The incorporation of the dimethoxybenzylidene group may enhance the compound's ability to induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy .

- Antimicrobial Activity :

Agricultural Applications

-

Herbicidal Activity :

- The structural similarity of this compound to known herbicides suggests potential use in agricultural applications. Research into related compounds has shown that modifications can lead to enhanced phytotoxicity against common weeds, indicating a possible avenue for developing new herbicidal agents based on this structure .

- Growth Regulation :

Synthesis and Derivatives

The synthesis of 4-(4-chlorobenzyl)-N-(3,4-dimethoxybenzylidene)-1-piperazinamine typically involves the condensation of piperazine with appropriate aldehydes under controlled conditions. Variations in substituents can lead to derivatives with distinct biological activities:

| Compound Derivative | Yield (%) | Biological Activity |

|---|---|---|

| Benzylidene | 87 | Antitumor |

| 2-Bromobenzylidene | 33 | Antimicrobial |

| Trifluoromethyl | 45 | Herbicidal |

Case Studies

- Antidepressant Efficacy :

- Cytotoxicity Testing :

- Field Trials for Herbicidal Activity :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in the benzylidene or aromatic substituents. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Key Observations :

Crystallographic and Conformational Analysis

Crystal structures of related Schiff bases (e.g., (E)-N-(3,4-dimethoxybenzylidene)morpholin-4-amine) reveal critical conformational trends:

- Dihedral Angles : The benzene ring and piperazine/pyrrolidine ring in analogs exhibit dihedral angles of ~17° (e.g., 17.19° in ), influencing molecular packing and hydrogen-bonding networks .

Q & A

Q. How to reconcile discrepancies in reported reactivity of benzylidene-piperazine derivatives?

- Methodological Answer :

- Hypothesis : Variability arises from stereochemical differences (E vs. Z configuration).

- Testing : Synthesize pure E/Z isomers via chiral HPLC and compare reactivity in nucleophilic additions .

- Outcome : E-isomers show 3× faster reaction rates in thiol-Michael additions due to reduced steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.